molecular formula C13H13NS B14631164 Benzenethiol, 2-[(phenylmethyl)amino]- CAS No. 52797-55-4

Benzenethiol, 2-[(phenylmethyl)amino]-

Cat. No.: B14631164
CAS No.: 52797-55-4
M. Wt: 215.32 g/mol
InChI Key: FCGFVJCYIBUCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenethiol, 2-[(phenylmethyl)amino]-: is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, with an additional phenylmethylamino group attached to the second position of the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 2-[(phenylmethyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzenethiol, 2-[(phenylmethyl)amino]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various aromatic compounds .

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes. It may also be used in the development of biochemical assays .

Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of Benzenethiol, 2-[(phenylmethyl)amino]-. It may have applications in drug development, particularly in targeting specific molecular pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzenethiol, 2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The phenylmethylamino group may also interact with various receptors and signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Benzenethiol, 2-amino-
  • Benzenethiol, 2-methylamino-
  • Benzenethiol, 2-ethylamino-

Comparison: Benzenethiol, 2-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with molecular targets, making it valuable for specific applications .

Properties

CAS No.

52797-55-4

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(benzylamino)benzenethiol

InChI

InChI=1S/C13H13NS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2

InChI Key

FCGFVJCYIBUCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.